![molecular formula C8H6ClFO B1458411 2-Chloro-6-fluoro-4-methylbenzaldehyde CAS No. 1534389-88-2](/img/structure/B1458411.png)
2-Chloro-6-fluoro-4-methylbenzaldehyde
Overview
Description
2-Chloro-6-fluoro-4-methylbenzaldehyde is a chemical compound with the CAS Number: 1534389-88-2 . It has a molecular weight of 172.59 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-6-fluoro-4-methylbenzaldehyde . The InChI code is 1S/C8H6ClFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .Scientific Research Applications
Synthesis and Chemical Reactions
2-Chloro-6-fluoro-4-methylbenzaldehyde is a versatile intermediate used in various synthetic pathways in organic chemistry. Its applications include the development of efficient methods for preparing other chemical compounds. For instance, it has been converted to 2-chloro-6-methylbenzoic acid through nucleophilic aromatic substitution and carbonylation, demonstrating its utility in complex organic syntheses (Daniewski et al., 2002). Another application involves its use in the manufacturing of wastewater treatment methods, where XDA-1 macroporous resin was employed to absorb aromatic fluoride compounds from the wastewater produced during its manufacturing, highlighting its role in environmental chemistry (L. Xiaohong, 2009).
Anticancer Research
The compound has found applications in anticancer research, where fluorinated analogues of combretastatin A-4 were synthesized using fluorinated benzaldehydes, including 2-chloro-6-fluoro-4-methylbenzaldehyde, demonstrating its significance in the development of potential therapeutic agents (Lawrence et al., 2003).
Material Science
In material science, it has been utilized in the synthesis of fluorinated microporous polyaminals for carbon dioxide adsorption, showcasing its importance in the creation of materials aimed at environmental sustainability (Guiyang Li et al., 2016).
Drug Synthesis
It serves as a precursor in the synthesis of pharmaceutical compounds, such as brexpiprazole intermediates, demonstrating its critical role in drug development (Chunhui Wu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-fluoro-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHMRZZVMTWCLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-4-methylbenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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